N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-12(2)15(9-11)17-20-21-18(24-17)19-16(22)13-5-4-6-14(10-13)23-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDOBVMNESJSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dimethylphenyl group: This step involves the use of appropriate aryl halides and coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Attachment of the methoxybenzamide moiety: This can be done through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or nitro groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent, showing activity against various drug-resistant pathogens.
Materials Science: Oxadiazole derivatives are known for their luminescent properties and have been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound has been used in biochemical assays to study enzyme interactions and cellular pathways, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The target compound shares structural motifs with several classes of heterocyclic benzamide derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Molecular Weight : The target compound (323.35 g/mol) is lighter than the thiazole-containing analogs in (375–389 g/mol) due to the absence of sulfur atoms and sulfanyl groups. It is comparable to etobenzanid (326.18 g/mol), a dichlorophenyl-substituted benzamide pesticide ">[5].
- Substituent Effects : The 3-methoxy group in the target compound may enhance solubility in polar solvents compared to the chlorine atoms in etobenzanid. However, the 2,5-dimethylphenyl group increases lipophilicity relative to the hydroxy-dimethylethyl substituent in ’s compound ">[2].
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic compound belonging to the oxadiazole class, which has gained attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented with the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 332.39 g/mol
The structural representation includes an oxadiazole ring and a methoxybenzamide moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound in various cancer cell lines.
-
Cell Line Studies :
- The compound was tested against several human lung cancer cell lines including A549, HCC827, and NCI-H358. In vitro assays demonstrated significant cytotoxicity with IC values indicating effective inhibition of cell proliferation.
- For instance, in a 3D cell culture assay, the compound exhibited IC values of approximately 6.75 µM against A549 cells and 5.13 µM against HCC827 cells .
-
Mechanisms of Action :
- The proposed mechanism involves the compound's interaction with cellular targets that regulate cell growth and apoptosis. It is believed to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth.
- The structure-activity relationship studies suggest that modifications in the oxadiazole ring significantly affect the potency of the compound against different cancer types .
Cytotoxic Effects on Normal Cells
While demonstrating potent antitumor activity, the compound also exhibited cytotoxic effects on normal human lung fibroblast cells (MRC-5). This raises concerns regarding its selectivity and potential side effects in therapeutic applications. The cytotoxicity was measured using standard viability assays where MRC-5 cells showed an IC of approximately 3.11 µM .
Case Studies
Several research articles have documented the biological activity of related compounds within the oxadiazole class:
- Case Study 1 : A study on a series of benzimidazole derivatives showed that similar structural modifications led to varying degrees of antitumor activity across different cancer types. Compounds with oxadiazole rings were particularly effective against RET kinase-driven tumors .
- Case Study 2 : Another investigation focused on oxadiazole derivatives revealed their ability to inhibit specific kinases involved in cancer progression. These findings support further exploration into this compound as a potential lead compound for drug development .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of electron-donating groups (like methoxy) enhances the biological activity of oxadiazole derivatives.
- Modifications on the aromatic rings can significantly influence both potency and selectivity towards cancerous versus normal cells.
Q & A
Q. What are the established synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide, and what key intermediates are involved?
A typical synthesis involves coupling a substituted 1,3,4-oxadiazole precursor with a benzamide derivative. For example:
- Step 1 : Prepare the oxadiazole core by cyclizing a hydrazide derivative with 2,5-dimethylbenzaldehyde under acidic conditions .
- Step 2 : React the oxadiazole-2-amine intermediate with 3-methoxybenzoyl chloride in pyridine, followed by purification via chromatography and recrystallization (e.g., methanol as solvent) .
Key intermediates include 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine and 3-methoxybenzoyl chloride.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous oxadiazole-benzamide hybrids:
- Crystal system : Orthorhombic (e.g., P222 space group) with unit cell parameters a ≈ 6.0–6.5 Å, b ≈ 15.3 Å, c ≈ 18.1 Å .
- Stabilizing interactions :
- Classical N–H···N hydrogen bonds forming centrosymmetric dimers.
- Non-classical C–H···O/F interactions contributing to layer stacking .
Q. What analytical techniques are critical for purity assessment and functional group verification?
- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight ([M+H] expected at ~351.4 g/mol).
- FT-IR : Key peaks include N–H stretch (~3250 cm), C=O (amide I band at ~1650 cm), and C–O–C (methoxy group at ~1250 cm) .
- H/C NMR : Methoxy protons at δ ~3.8 ppm; aromatic protons in the 2,5-dimethylphenyl group appear as distinct doublets .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Molecular docking : Use software like AutoDock Vina to dock the compound into active sites (e.g., PFOR enzyme, a target for anaerobic pathogens). Key interactions include:
- Hydrogen bonding between the oxadiazole N and catalytic residues.
- Hydrophobic contacts with 2,5-dimethylphenyl and methoxy groups .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD/RMSF values to validate binding modes .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values across studies)?
- Standardized assays : Re-evaluate potency using uniform protocols (e.g., MTT assay for cytotoxicity with controlled cell passage numbers and DMSO concentrations).
- SAR analysis : Compare with analogs like N-(5-chloro-1,3-thiazol-2-yl)benzamide to isolate structural determinants of activity. For example, the 2,5-dimethylphenyl group may enhance membrane permeability vs. electron-withdrawing substituents .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .
Q. How does the electronic nature of the oxadiazole ring influence the compound’s reactivity in further functionalization?
- Electrophilic substitution : The oxadiazole’s electron-deficient nature directs reactions to the 5-position. For example, nitration or halogenation requires Lewis acid catalysts (e.g., FeCl) .
- Nucleophilic attack : The amide carbonyl is susceptible to nucleophiles (e.g., Grignard reagents), necessitating protective groups like Boc during derivatization .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
- Low yield in cyclization : Optimize stoichiometry of hydrazide and aldehyde (1:1.05 molar ratio) and use microwave-assisted synthesis to reduce reaction time .
- Byproduct formation : Employ column chromatography with gradient elution (hexane:EtOAc 8:1 → 4:1) to separate unreacted benzoyl chloride or dimeric impurities .
Q. How are hydrogen-bonding patterns validated experimentally beyond SCXRD?
- Solid-state NMR : H-N correlation spectra confirm N–H···N interactions.
- DSC/TGA : Thermal analysis identifies phase transitions linked to hydrogen-bond network disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
